molecular formula C14H14N4O6S B2427286 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-63-2

3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2427286
CAS No.: 2034365-63-2
M. Wt: 366.35
InChI Key: QZCZJTFNUKQVGU-UHFFFAOYSA-N
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Description

3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a high-purity chemical compound intended for research and development purposes. This complex molecule features a benzo[d]oxazolone scaffold linked via a sulfonyl group to an azetidine ring, which is further connected to an imidazolidine-2,4-dione moiety. This specific structural architecture suggests potential as a valuable heterocyclic building block in medicinal chemistry . Compounds with similar structural motifs, such as azetidinone derivatives, have been investigated as cholesterol absorption inhibitors for the treatment of hyperlipidaemic conditions, indicating the relevance of this chemotype in pharmacological research . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or in the development of novel enzyme inhibitors. As with all specialized reagents, this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . For a comprehensive safety overview, researchers should consult the Safety Datasheet (SDS) before use.

Properties

IUPAC Name

3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O6S/c1-16-10-4-9(2-3-11(10)24-14(16)21)25(22,23)17-6-8(7-17)18-12(19)5-15-13(18)20/h2-4,8H,5-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCZJTFNUKQVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C(=O)CNC4=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]oxazole ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the sulfonyl group: The benzo[d]oxazole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the azetidine ring: The sulfonylated benzo[d]oxazole is reacted with an appropriate azetidine precursor under basic conditions to form the azetidine ring.

    Formation of the imidazolidine-2,4-dione moiety: Finally, the azetidine intermediate is reacted with an appropriate isocyanate or carbodiimide to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to activation or inhibition of signaling pathways.

    Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.

    Modulating gene expression: The compound may modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic acid pinacol ester: Similar structure but different functional groups.

    N-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methyl)acetamide: Similar structure but different functional groups.

    (S)-N-((S)-1-Cyano-2-(4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)ethyl)-1,4-oxazepane-2-carboxamide: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of approximately 420.46 g/mol. The compound features a complex structure that includes an imidazolidine ring, an azetidine moiety, and a benzo[d]oxazole sulfonamide derivative.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that derivatives containing the imidazolidine structure often demonstrate significant anticancer properties. For instance:

CompoundIC50 (µM)Target Cell LineReference
Doxorubicin0.5MCF-7 (breast cancer)
Compound D-11MCF-7
Compound D-67MCF-7

The anticancer activity was primarily evaluated using the MTT assay, where several derivatives exhibited IC50 values ranging from 1 to 7 µM against the MCF-7 cell line, indicating moderate to strong efficacy compared to standard chemotherapeutics.

2. Antimicrobial Activity

The antimicrobial potential of similar compounds has been assessed against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:

CompoundMIC (µM)Bacterial StrainReference
D-23.58E. coli
D-48.74S. aureus
D-65.00P. aeruginosa

These results suggest that the compound may possess significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.

3. Antioxidant Activity

Antioxidant potential was evaluated using the DPPH assay, where the following IC50 values were reported:

CompoundIC50 (µM)Reference
Ascorbic Acid (control)111.6
Compound D-1622.3

The results indicate that certain derivatives exhibit strong antioxidant capabilities, potentially useful in mitigating oxidative stress-related diseases.

Structure–Activity Relationship (SAR)

The biological activity of these compounds can be influenced by their structural features:

  • Electron-Withdrawing Groups : Compounds with halogen substituents at para positions demonstrated enhanced antimicrobial activity.
  • Electron-Donating Groups : Hydroxy or methoxy groups at para positions increased anticancer and antioxidant potentials.
  • Pharmacophore Influence : The presence of specific pharmacophores significantly modulates the overall biological efficacy of these compounds.

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Study on Oxadiazole Derivatives : This research highlighted the anticancer efficacy of oxadiazole derivatives against various cancer cell lines, suggesting a similar mechanism may be present in our compound of interest .
  • Antimicrobial Evaluation : A comparative study on thiazolidinone derivatives showed promising results against resistant bacterial strains, reinforcing the potential for similar applications in our compound .

Q & A

Q. What are the recommended synthetic routes for 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione?

Methodological Answer: The compound can be synthesized using a multi-step approach:

  • Step 1 : Prepare the benzo[d]oxazole sulfonyl chloride intermediate via chlorosulfonation of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole under controlled acidic conditions (e.g., ClSO3_3H/POCl3_3) .
  • Step 2 : React the sulfonyl chloride with azetidine-3-carboxylic acid derivatives to form the sulfonamide-linked azetidine intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
  • Step 3 : Couple the azetidine intermediate with imidazolidine-2,4-dione using a nucleophilic substitution or amidation reaction. Solvents like DMF or DMSO and catalysts such as DCC (dicyclohexylcarbodiimide) are typically employed .
  • Key Validation : Confirm intermediate structures using 1^1H/13^{13}C NMR and IR spectroscopy. Final product purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous hydantoin derivatives .
  • Spectroscopic Analysis :
    • NMR : 1^1H NMR (400 MHz, DMSO-d6_6) should show distinct peaks for the benzo[d]oxazole (δ 7.2–7.8 ppm), azetidine (δ 3.5–4.2 ppm), and imidazolidinedione (δ 4.8–5.2 ppm) moieties .
    • IR : Look for carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and sulfonyl group vibrations (S=O at ~1150–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to hydantoin derivatives with known antimicrobial profiles .
  • Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay to assess selectivity. IC50_{50} values <10 μM suggest therapeutic potential .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays. For example, thiazolidinone analogs show inhibition of α-glucosidase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Methodological Answer:

  • Modifications :
    • Azetidine Ring : Introduce substituents (e.g., methyl, fluoro) to enhance steric or electronic effects.
    • Sulfonyl Group : Replace with phosphonate or carbamate to alter solubility and binding affinity .
  • Assay Design : Test derivatives in parallel using high-throughput screening (HTS) against target pathogens or enzymes. For example, pyrazole-thiazolidinone hybrids show enhanced anticancer activity when fluorinated .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

Q. Table 1: SAR Trends in Analogous Compounds

Substituent ModificationObserved EffectReference
Fluorination of aromatic ring↑ Lipophilicity, ↑ Antimicrobial activity
Alkyl chain elongation (e.g., dodecyl)↑ Membrane permeability, ↑ Cytotoxicity
Replacement of sulfonyl with carbamate↓ Toxicity, ↓ Enzyme inhibition

Q. What computational strategies can predict binding modes and metabolic stability?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Compare docking poses of analogs with known inhibitors .
  • Quantum Mechanics (QM) : Calculate electron density maps (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites prone to oxidation or hydrolysis .
  • ADME Prediction : Tools like SwissADME can forecast metabolic pathways (e.g., CYP450-mediated degradation) and bioavailability risks .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate under uniform conditions (e.g., pH 7.4, 37°C) with controls for solvent effects (e.g., DMSO ≤1% v/v) .
  • Structural Validation : Confirm compound purity and stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • Cross-Study Comparison : Analyze discrepancies using meta-analysis tools. For example, fluorinated analogs may show variable activity due to differences in bacterial strain resistance .

Q. What experimental approaches assess stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS every 24 hours .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using HPLC-PDA .

Q. How can synergistic effects with existing therapeutics be investigated?

Methodological Answer:

  • Checkerboard Assay : Combine the compound with antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration (FIC) indices to identify synergy (FIC ≤0.5) .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in treated microbial cells .
  • In Vivo Models : Test combinations in zebrafish or murine infection models to validate efficacy and toxicity .

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